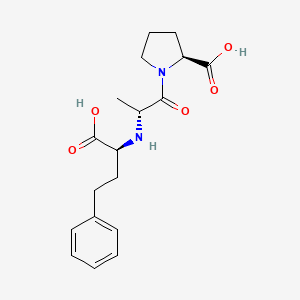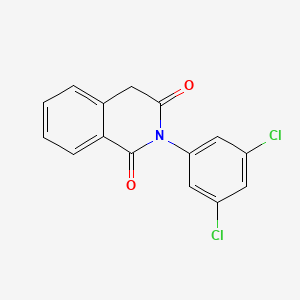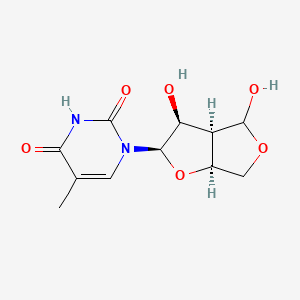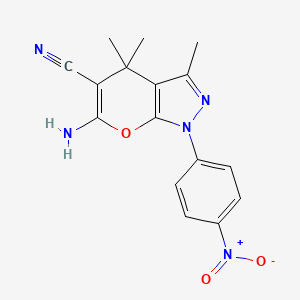
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile can be achieved through a multi-component reaction (MCR) involving aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure. Another approach involves the use of CoCeO2 nanoparticles as an efficient, reusable, and heterogeneous catalyst in aqueous medium . This method offers high yields, short reaction times, and the use of non-toxic materials .
Industrial Production Methods
Industrial production methods for this compound typically involve green chemistry principles, such as the use of water as a solvent and the avoidance of hazardous organic solvents or catalysts . The use of sodium ascorbate as a catalyst in a mixture of ethanol-water has also been reported .
化学反応の分析
Types of Reactions
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Substitution reactions can occur at various positions on the pyranopyrazole ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts such as CoCeO2 nanoparticles and sodium ascorbate . Reaction conditions typically involve aqueous media or ethanol-water mixtures to ensure environmentally friendly processes .
Major Products
The major products formed from these reactions include various substituted pyranopyrazole derivatives, which exhibit a range of biological activities .
科学的研究の応用
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile has numerous scientific research applications, including:
作用機序
The mechanism of action of 6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions. For example, its antimicrobial activity is likely due to its interaction with bacterial cell membranes, leading to cell lysis .
類似化合物との比較
Similar Compounds
6-Amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano(2,3-c)pyrazole-5-carbonitriles: These compounds share a similar pyranopyrazole core structure and exhibit comparable biological activities.
6-Amino-1,4-dihydropyrano(2,3-c)-pyrazole-5-carbonitrile derivatives: These derivatives are synthesized using similar methods and catalysts, such as CoCeO2 nanoparticles.
Uniqueness
6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
特性
CAS番号 |
76973-33-6 |
|---|---|
分子式 |
C16H15N5O3 |
分子量 |
325.32 g/mol |
IUPAC名 |
6-amino-3,4,4-trimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H15N5O3/c1-9-13-15(24-14(18)12(8-17)16(13,2)3)20(19-9)10-4-6-11(7-5-10)21(22)23/h4-7H,18H2,1-3H3 |
InChIキー |
RMEPMOIEPBKECI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)(C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


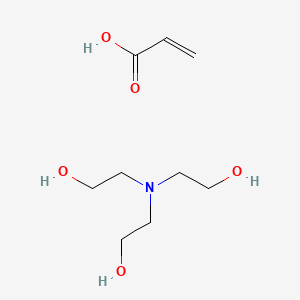
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)



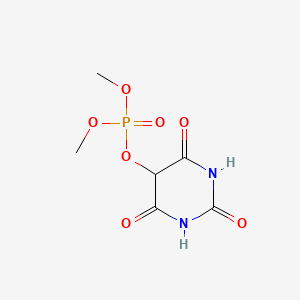
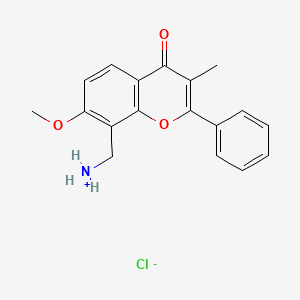
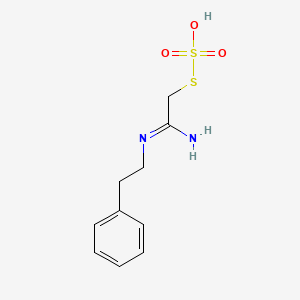
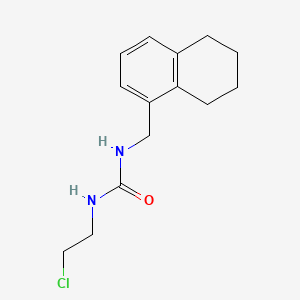
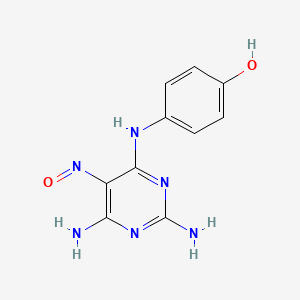
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
